[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone
Overview
Description
[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone is a chemical compound with the molecular formula C15H8F6O3 and a molecular weight of 350.21 g/mol . It is characterized by the presence of two trifluoromethoxy groups attached to phenyl rings, which are connected by a methanone group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone involves several steps. One common method includes the reaction of 2-(trifluoromethoxy)benzoyl chloride with 4-(trifluoromethoxy)phenyl magnesium bromide under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. Similar compounds include:
4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of various organic compounds.
2-(Trifluoromethoxy)benzaldehyde: Utilized as an intermediate in organic synthesis.
4-(Trifluoromethoxy)aniline: Employed in the production of dyes and pharmaceuticals.
These compounds share the trifluoromethoxy functional group but differ in their overall structure and applications.
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)23-10-7-5-9(6-8-10)13(22)11-3-1-2-4-12(11)24-15(19,20)21/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOOMHIXPIGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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